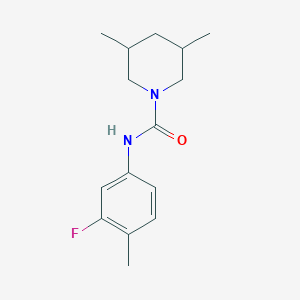![molecular formula C16H18ClF3N2O B4284349 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as Linuron, is a selective herbicide that is widely used for weed control in agriculture. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen during photosynthesis. By inhibiting this complex, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea prevents the plant from producing energy and eventually leads to its death.
Biochemical and physiological effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it can have some negative effects on non-target organisms such as aquatic plants and animals. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea can also persist in the environment for extended periods, which can lead to its accumulation in soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is a useful tool for studying the mechanism of photosynthesis in plants. It is relatively inexpensive and can be used in a variety of experimental setups. However, its toxicity to non-target organisms can limit its use in certain experiments, and its persistence in the environment can make it difficult to control experimental conditions.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea. One potential application is in the development of new herbicides that are more effective and less harmful to the environment. Another area of research is in the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea as a tool for studying the mechanism of photosynthesis in plants. Additionally, there is potential for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea to be used in the development of new materials with unique properties. Overall, there is still much to be learned about N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and potatoes. In addition to its use as a herbicide, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been studied for its potential applications in other areas such as medicine and material science.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O/c17-13-7-6-12(16(18,19)20)10-14(13)22-15(23)21-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSODAJZOQFIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)